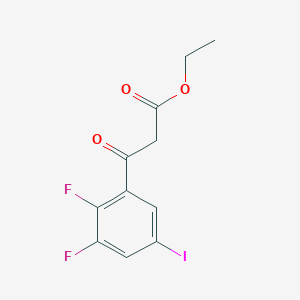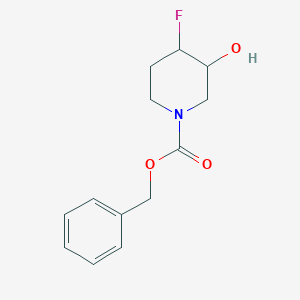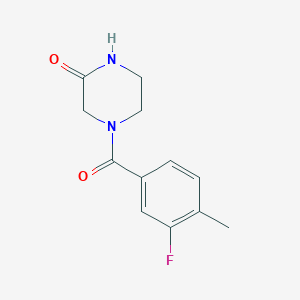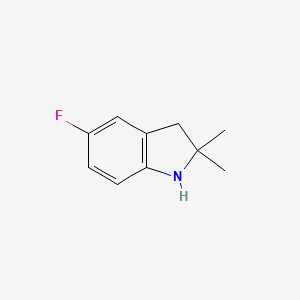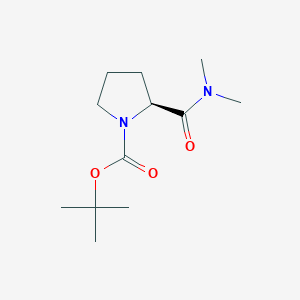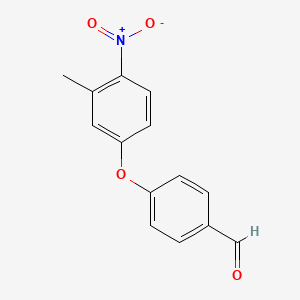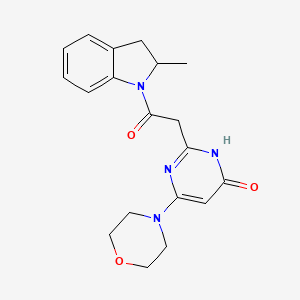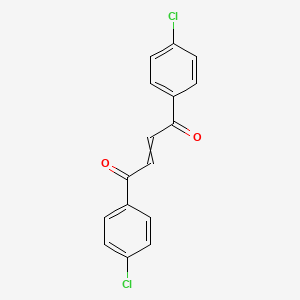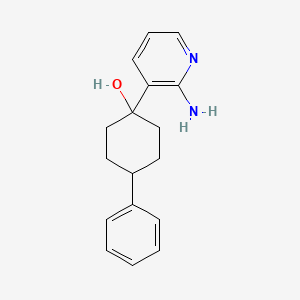
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol is a compound that features a cyclohexanol core substituted with a phenyl group and an aminopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol typically involves the reaction of 2-aminopyridine with a suitable cyclohexanone derivative under specific conditions. One common method involves the use of magnesium oxide nanoparticles as a catalyst, which facilitates the formation of the desired product under mild conditions . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions: 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of iodine (I2) as a catalyst.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the aminopyridine moiety.
科学的研究の応用
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol has several scientific research applications:
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
N-(Pyridin-2-yl)amides: These compounds share the aminopyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and have been studied for their medicinal applications.
Uniqueness: 1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C17H20N2O |
|---|---|
分子量 |
268.35 g/mol |
IUPAC名 |
1-(2-aminopyridin-3-yl)-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C17H20N2O/c18-16-15(7-4-12-19-16)17(20)10-8-14(9-11-17)13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H2,18,19) |
InChIキー |
QFCJKBINCFNRCA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=CC=CC=C2)(C3=C(N=CC=C3)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


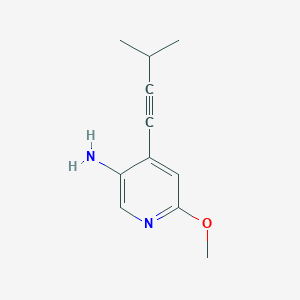
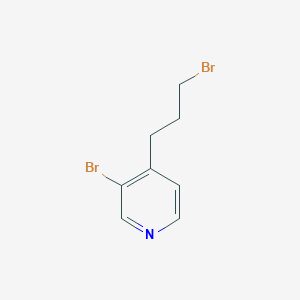
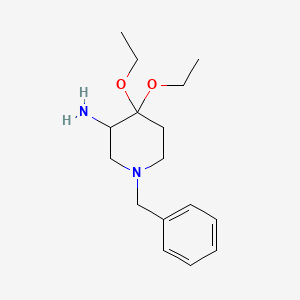

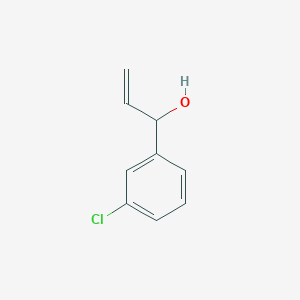
![methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate](/img/structure/B8712312.png)
